2-Amino-5-morpholinobenzoic acid

Description

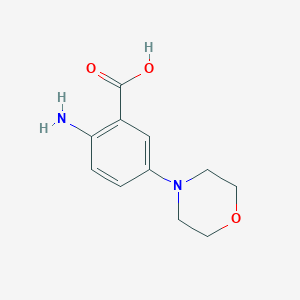

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHMPAKMODSNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285919 | |

| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153437-52-6 | |

| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-morpholinobenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-morpholinobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of this compound (CAS No: 153437-52-6). As a key structural motif in modern medicinal chemistry, this compound serves as a versatile building block for the synthesis of targeted therapeutics, notably kinase inhibitors and anti-inflammatory agents.[1] This document delineates its physicochemical characteristics, provides a predictive analysis of its spectral properties, outlines a plausible synthetic route, and explores its reactivity profile. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and characterization of this important intermediate.

Introduction and Molecular Overview

This compound is a substituted anthranilic acid derivative. Its molecular architecture is distinguished by three key functional groups: a carboxylic acid, an aromatic amine, and a tertiary aminomorpholine ring. This unique combination imparts a favorable balance of hydrophilicity and structural rigidity, making it a valuable scaffold in drug discovery.[1] The presence of multiple hydrogen bond donors and acceptors, coupled with its defined three-dimensional shape, allows for specific and high-affinity interactions with biological targets.[1]

Below is the chemical structure of this compound.

Caption: Workflow for qualitative solubility testing.

Methodology:

-

Preparation: Add approximately 1-2 mg of the compound to four separate, clean test tubes.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents: (a) Deionized water, (b) 5% aqueous HCl, (c) 5% aqueous NaOH, and (d) a polar organic solvent like DMSO or Methanol.

-

Observation: Agitate each tube vigorously for 30 seconds. Observe for dissolution. If not fully dissolved, warm the mixture gently and observe again.

-

Interpretation of Expected Results:

-

5% HCl: The compound is expected to be soluble . The amino groups will be protonated to form a soluble ammonium salt.

-

5% NaOH: The compound is expected to be soluble . The carboxylic acid will be deprotonated to form a soluble carboxylate salt.

-

Water: Solubility is likely to be low, as observed with many zwitterionic amino acids. * DMSO, Methanol: The compound is expected to be at least slightly soluble, a common characteristic for organic molecules of this size and polarity. [2]

-

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which is crucial for understanding its reaction mechanism, purification by extraction, and pharmacokinetic properties.

-

Carboxylic Acid (pKa₁): The pKa of the benzoic acid group is expected to be around 4-5. For comparison, the pKa of benzoic acid itself is 4.20, while that of 2-aminobenzoic acid is approximately 4.78. [3]The electron-donating nature of the amino and morpholino groups may slightly increase the pKa compared to unsubstituted benzoic acid.

-

Aromatic Amine (pKa₂): The conjugate acid of the aromatic amine is expected to have a pKa around 2-3. The aniline moiety is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.

-

Morpholine (pKa₃): The conjugate acid of the morpholine nitrogen, being an aliphatic amine, is significantly more basic, with an expected pKa around 8-9.

Spectroscopic and Structural Characterization (Predictive Analysis)

Spectroscopic analysis is essential for confirming the identity and purity of this compound. In the absence of published spectra for this specific molecule, this section provides a predictive analysis based on the known spectral behavior of its constituent functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: In an ESI-MS experiment in positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 223.25. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 221.23.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of a water molecule (-18 Da) from the carboxylic acid and the loss of a carboxyl group (-45 Da).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

O-H Stretch: A very broad absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [4]* N-H Stretch: Two distinct, sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption is predicted between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. [4]* C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage in the morpholine ring are expected in the 1210-1320 cm⁻¹ region. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted, in DMSO-d₆):

-

Carboxylic Acid (-COOH): A broad singlet, typically downfield, around 12-13 ppm.

-

Aromatic Protons (-ArH): Three signals in the aromatic region (6.5-8.0 ppm). The proton ortho to the carboxylic acid and meta to the amine will be a doublet. The proton ortho to the amine and meta to the morpholine will be a doublet of doublets. The proton ortho to the morpholine and meta to the carboxylic acid will be a doublet.

-

Amine (-NH₂): A broad singlet around 5-6 ppm.

-

Morpholine Protons (-CH₂-): Two distinct signals, each integrating to 4 protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected around 3.0-3.3 ppm, and the protons adjacent to the oxygen (-O-CH₂-) are expected around 3.6-3.8 ppm. Both would appear as triplets.

-

-

¹³C NMR (Predicted):

-

Carbonyl (-C=O): ~168-172 ppm.

-

Aromatic Carbons (-ArC): 6 signals between ~110-155 ppm.

-

Morpholine Carbons (-CH₂-): Two signals; -O-CH₂- around 66-68 ppm and -N-CH₂- around 48-50 ppm.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

While this compound is commercially available, understanding its synthesis is valuable for researchers interested in creating derivatives. A plausible and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and functional group tolerance.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromobenzoic acid (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like BINAP (4 mol%).

-

Reagent Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the product while keeping impurities soluble.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups, making it a versatile hub for further chemical modification.

Caption: Reactivity map of key functional groups.

-

Reactions at the Carboxylic Acid: This is the most common site for modification in drug development. Standard peptide coupling reagents (e.g., EDC, HATU) can be used to form amide bonds with various amines, extending the molecule to explore different binding pockets of a target protein.

-

Reactions at the Aromatic Amine: The aniline moiety can undergo acylation, sulfonylation, or reductive amination. Its nucleophilicity makes it a handle for attaching different pharmacophoric groups.

-

Reactions at the Aromatic Ring: The ring is highly activated by two electron-donating groups (amino and morpholino), making it susceptible to electrophilic aromatic substitution. However, these reactions can be difficult to control regioselectively.

Applications in Medicinal Chemistry

The primary utility of this compound is as a molecular scaffold in the synthesis of pharmaceuticals. [1]Its structure is frequently found in the core of various kinase inhibitors. The anthranilic acid portion often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the morpholino group enhances solubility and provides a vector for further substitution to achieve selectivity and potency. It is explicitly mentioned as an intermediate for developing kinase inhibitors and anti-inflammatory agents. [1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]Avoid inhalation of dust and direct contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1][6]* Hazards: While specific toxicity data is limited, compounds with similar structures can cause skin and eye irritation.

References

-

This compound | CAS 153437-52-6 . AMERICAN ELEMENTS®. [Online] Available at: [Link]

-

This compound - MySkinRecipes . MySkinRecipes. [Online] Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Online] Available at: [Link]

-

This compound, 95%+ Purity, C11H14N2O3, 1 gram - CP Lab Safety . CP Lab Safety. [Online] Available at: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents . Indian Journal of Chemistry. [Online] Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH . Doc Brown's Chemistry. [Online] Available at: [Link]

-

2-Amino-5-chlorobenzoic acid - Mallak Specialties Pvt Ltd . Mallak Specialties Pvt Ltd. [Online] Available at: [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives . University of California, Davis. [Online] Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 3. global.oup.com [global.oup.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

2-Amino-5-morpholinobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-5-morpholinobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of a well-documented, direct synthesis in the current literature, this guide outlines a robust and versatile approach utilizing the palladium-catalyzed Buchwald-Hartwig amination. This methodology is renowned for its efficiency in constructing C-N bonds, offering high functional group tolerance and broad substrate scope.[1] This document details the mechanistic underpinnings of the reaction, a complete experimental protocol, and critical considerations for optimization and troubleshooting.

Introduction and Synthetic Strategy

This compound is a substituted anthranilic acid derivative. The incorporation of a morpholine moiety at the 5-position introduces a key pharmacophore that can influence solubility, metabolic stability, and biological activity. Anthranilic acid derivatives are pivotal building blocks in the synthesis of pharmaceuticals and other functional molecules.

Given the structure of the target molecule, a direct and efficient synthetic strategy involves the formation of the C-N bond between the benzoic acid core and the morpholine ring. The Buchwald-Hartwig amination stands out as the premier choice for this transformation.[1][2] This palladium-catalyzed cross-coupling reaction of an aryl halide with an amine has become an indispensable tool in modern organic synthesis, largely supplanting harsher traditional methods like nucleophilic aromatic substitution.[1]

The proposed synthesis commences with the commercially available 2-amino-5-bromobenzoic acid.[3] This starting material provides the necessary handles for the key C-N bond-forming step with morpholine.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][4] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-amino-5-bromobenzoic acid. This step forms a Pd(II) complex.[5]

-

Amine Coordination and Deprotonation : Morpholine coordinates to the palladium center. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.[6]

-

Reductive Elimination : The final step involves the formation of the desired C-N bond, yielding this compound and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[7][8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Buchwald-Hartwig amination.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Sigma-Aldrich | 97% |

| Morpholine | C₄H₉NO | 87.12 | Acros Organics | 99% |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | Strem Chemicals | 98% |

| XPhos | C₃₉H₅₃P | 560.81 | Strem Chemicals | 98% |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Sigma-Aldrich | 97% |

| Anhydrous Toluene | C₇H₈ | 92.14 | Sigma-Aldrich | 99.8% |

Reaction Setup and Procedure

-

Note : All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equiv.), sodium tert-butoxide (2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.), and XPhos (0.03 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene via syringe to the flask.

-

Add morpholine (1.5 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[10] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

Visualization of the Synthetic Pathway

Overall Reaction Scheme

Caption: Overall synthetic route to this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure the palladium source and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst. |

| Insufficiently strong base | Ensure the base is anhydrous and of high purity. Sodium tert-butoxide is often more effective than carbonate bases for secondary amines. | |

| Poor solvent quality | Use anhydrous, degassed solvent. | |

| Formation of Side Products | Hydrodehalogenation of the starting material | This can occur if the amine concentration is too low or if there is residual water. Ensure proper stoichiometry and anhydrous conditions. |

| Homocoupling of the aryl halide | Optimize catalyst and ligand loading. | |

| Difficulty in Purification | Residual palladium catalyst | Treat the crude product with a palladium scavenger or perform multiple washes during workup. |

| Co-elution of starting materials/byproducts | Optimize the mobile phase for column chromatography. Consider derivatization or an alternative purification method like recrystallization. |

Concluding Remarks

The proposed synthesis of this compound via the Buchwald-Hartwig amination represents a modern, efficient, and highly adaptable route to this valuable compound. The mild reaction conditions and high functional group tolerance of this methodology make it superior to many classical synthetic approaches. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert and anhydrous environment, researchers can expect to achieve high yields of the desired product. This guide provides a solid foundation for the successful synthesis and further exploration of this compound and its derivatives in various scientific disciplines.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

- Maiti, et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Kashani, S. K., Jessiman, J. E., et al. (n.d.).

-

ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

-

PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]

-

University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data for 2-Amino-5-morpholinobenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-morpholinobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS: 153437-52-6, Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) is a substituted anthranilic acid derivative. Its structural complexity, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a morpholino moiety, makes it a valuable building block in medicinal chemistry and materials science. Compounds with this scaffold are explored for their potential as kinase inhibitors and anti-inflammatory agents.

Given its application in fields requiring high purity and unambiguous structural confirmation, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for quality control and regulatory compliance. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this document leverages predictive models and data from structurally related compounds to offer a robust analytical framework for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound with systematic atom numbering for spectral assignment is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The aromatic region is expected to show a complex pattern due to the electronic effects of the three different substituents. The amino group is a strong electron-donating group (EDG), the carboxylic acid is an electron-withdrawing group (EWG), and the morpholino group is a moderate EDG. These competing effects dictate the chemical shifts of the aromatic protons.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

The following data is predicted using NMR simulation tools and principles of substituent effects on aromatic systems.[1][2] The spectrum is referenced to TMS (δ 0.00) in DMSO-d₆.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| COOH | ~11.0 - 12.5 | Broad singlet (br s) | - | 1H |

| H-6 | ~7.4 - 7.6 | Doublet (d) | ~2.5 | 1H |

| H-4 | ~6.8 - 7.0 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| H-3 | ~6.6 - 6.8 | Doublet (d) | ~8.5 | 1H |

| NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | - | 2H |

| H-10, H-11 (Morpholine) | ~3.6 - 3.8 | Triplet (t) | ~4.8 | 4H |

| H-8, H-9 (Morpholine) | ~2.9 - 3.1 | Triplet (t) | ~4.8 | 4H |

Trustworthiness & Causality:

-

COOH & NH₂ Protons: These protons are acidic and exchangeable. Their signals are typically broad and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. In DMSO-d₆, hydrogen bonding with the solvent makes these signals observable. A D₂O exchange experiment would confirm their assignment by causing the signals to disappear.[3]

-

Aromatic Protons (H-3, H-4, H-6): The ortho amino group strongly shields the aromatic ring, shifting protons upfield. The para morpholino group also contributes to shielding. H-6 is a doublet due to ortho coupling with H-4 (small J value, ~2.5 Hz). H-4 is a doublet of doublets, coupling to both H-3 (ortho, J ~8.5 Hz) and H-6 (meta, J ~2.5 Hz). H-3 is a doublet due to ortho coupling with H-4 (J ~8.5 Hz).

-

Morpholine Protons: The morpholine ring gives two distinct signals. The four protons adjacent to the oxygen (H-10, H-11) are deshielded and appear downfield compared to the four protons adjacent to the nitrogen (H-8, H-9). Both appear as triplets due to coupling with their neighbors.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Electron-withdrawing groups (like the carboxyl group) shift signals downfield, while electron-donating groups (amino, morpholino) shift ortho and para carbons upfield.

The sample prepared for ¹H NMR can be used directly. The acquisition involves a proton-decoupled pulse sequence (e.g., zgpg30) on a 100 MHz (for a 400 MHz ¹H system) spectrometer, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

The following data is predicted based on established substituent chemical shift (SCS) effects and spectral databases of related compounds.[4][5] The spectrum is referenced to the solvent signal of DMSO-d₆ (δ 39.5).

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-7) | ~168 - 172 |

| C-2 | ~148 - 152 |

| C-5 | ~140 - 144 |

| C-4 | ~120 - 124 |

| C-6 | ~118 - 122 |

| C-3 | ~114 - 117 |

| C-1 | ~110 - 114 |

| C-10, C-11 (Morpholine) | ~66 - 68 |

| C-8, C-9 (Morpholine) | ~48 - 52 |

Trustworthiness & Causality:

-

Carbonyl Carbon (C-7): This is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons: C-2 and C-5, being directly attached to nitrogen atoms, are significantly downfield. C-1, C-3, C-4, and C-6 are shielded by the electron-donating amino and morpholino groups, causing them to appear in the more upfield region of the aromatic range. The exact order can be confirmed with 2D NMR techniques like HSQC/HMBC.

-

Morpholine Carbons: The carbons adjacent to the electronegative oxygen (C-10, C-11) are more deshielded and appear further downfield than those adjacent to the nitrogen (C-8, C-9).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see characteristic absorptions for the carboxylic acid, primary amine, secondary amine (morpholine), and the substituted aromatic ring.

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

The following predictions are based on standard IR correlation tables and data from similar aromatic acids and amines.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~1680 - 1650 | Strong | C=O Stretch | Carboxylic Acid (Aryl) |

| ~1620 - 1580 | Medium | N-H Bend | Primary Amine |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| ~1250 - 1200 | Strong | C-N Stretch (Aryl) | Aryl-N (Amine & Morpholine) |

| ~1120 - 1110 | Strong | C-O-C Asymmetric Stretch | Ether (Morpholine) |

| ~900 - 675 | Strong | C-H Out-of-plane bend | Aromatic Ring |

Trustworthiness & Causality:

-

O-H and N-H Region: A very broad absorption from the carboxylic acid O-H stretch is expected to dominate the 3300-2500 cm⁻¹ region, likely overlapping with C-H stretches.[6] The two N-H stretching bands of the primary amine will appear as sharper peaks on top of this broad signal, around 3450-3300 cm⁻¹.

-

Carbonyl Region: A strong, sharp peak around 1670 cm⁻¹ is the most characteristic signal for the C=O stretch of the conjugated carboxylic acid.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of peaks. The most prominent will be the C-O stretch of the acid and the C-N and C-O-C stretches associated with the morpholine and amine groups, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Fragmentation patterns, observed via tandem MS (MS/MS), offer valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Caption: General workflow for LC-MS analysis.

The molecular formula is C₁₁H₁₄N₂O₃. The exact monoisotopic mass is 222.10044 Da.

| Ion Mode | Predicted m/z | Ion Species | Note |

| ESI+ | 223.1077 | [M+H]⁺ | Protonated molecular ion. Expected to be abundant. |

| ESI+ | 245.0896 | [M+Na]⁺ | Sodium adduct, common in ESI. |

| ESI- | 221.0932 | [M-H]⁻ | Deprotonated molecular ion. |

Predicted Fragmentation Pattern (from [M+H]⁺ at m/z 223.1): The fragmentation of aminobenzoic acids is well-documented.[9][10] Common losses include water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

-

m/z 205.1: Loss of H₂O (18 Da) from the carboxylic acid. [M+H-H₂O]⁺.

-

m/z 177.1: Loss of H₂O and CO (total 46 Da), equivalent to the loss of the entire carboxyl group. [M+H-HCOOH]⁺. This would result in a stable aminomorpholinobenzene cation.

-

m/z 134.1: Cleavage of the morpholine ring or further fragmentation of the aromatic system.

Caption: Proposed major fragmentation pathway for this compound in ESI+ mode.

Trustworthiness & Causality: The primary fragmentation pathway for protonated benzoic acid derivatives is the loss of the elements of formic acid (HCOOH, 46 Da) to give a stable phenyl cation.[11] In this case, the resulting aminomorpholinophenyl cation (m/z 177.1) would be the expected base peak or a very significant fragment in the MS/MS spectrum. The loss of water is also a very common initial fragmentation step for carboxylic acids.

Conclusion

This guide outlines the expected spectroscopic signature of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complementary and comprehensive dataset for unambiguous structure elucidation and purity assessment. While the data presented here is predictive, it is grounded in the fundamental principles of spectroscopy and analysis of closely related structures. Researchers synthesizing or using this compound can use this guide as a benchmark for interpreting their experimental data, ensuring the integrity and quality of their work.

References

- D'Arcy, P. H. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 41(14), 2063–2066.

- Turecek, F., & Gu, M. (1995). Comparison of gas‐phase basicities and ion–molecule reactions of aminobenzoic acids. Journal of Mass Spectrometry, 30(7), 941-948.

-

American Elements. This compound. [Link]

-

MassBank of North America (MoNA). Benzoic acids and derivatives. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Belkov, M. V., et al. (2018). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

-

NIST Chemistry WebBook. Benzoic acid. [Link]

- O'Hagan, S., & Kell, D. B. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(7), 12345-12365.

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information for an article on oxidation of aldehydes. [Link]

- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.

-

PubChem. 2-Amino-5-methylbenzoic acid. [Link]

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NIST Chemistry WebBook. Benzoic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NIST Chemistry WebBook. 2-Amino-5-methylbenzoic acid IR Spectrum. [Link]

-

NIST Chemistry WebBook. 2-Amino-5-methylbenzoic acid Mass Spectrum. [Link]

-

PubChem. 2-Amino-5-chlorobenzoic acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. Visualizer loader [nmrdb.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Benzoic acid [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 2-Amino-5-morpholinobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-morpholinobenzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This document details the compound's fundamental properties, including its IUPAC name and CAS number, and explores potential synthetic routes based on established organic chemistry principles. Furthermore, this guide discusses its prospective role as a scaffold in the synthesis of novel therapeutic agents, drawing parallels with structurally related compounds in contemporary drug discovery. Detailed, adaptable experimental protocols and workflows are presented to aid researchers in the practical application of this and similar morpholine-containing benzoic acid derivatives.

Core Compound Identification and Properties

This compound is a bifunctional organic molecule incorporating an anthranilic acid core and a morpholine substituent. This unique combination of a carboxylic acid, an aniline-like amino group, and a saturated morpholine ring makes it a versatile scaffold for chemical library synthesis and a potential precursor for pharmacologically active compounds.

The definitive identifiers for this compound are:

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | AK Scientific, Inc.[2], American Elements[1] |

| Molecular Weight | 222.24 g/mol | AK Scientific, Inc.[2] |

| Appearance | White to brown solid | American Elements[1] |

| Purity | Typically ≥98% | AK Scientific, Inc.[2] |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)N)C(=O)O | American Elements[1] |

Synthesis of this compound: A Proposed Route

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be conceptualized based on well-established named reactions in organic chemistry. A potential approach involves the Buchwald-Hartwig amination of a suitably substituted bromobenzoic acid derivative. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The proposed two-step synthesis is outlined below:

-

Nitration of 4-bromobenzoic acid: The commercially available 4-bromobenzoic acid is first nitrated to introduce a nitro group ortho to the carboxylic acid and meta to the bromine.

-

Buchwald-Hartwig Amination: The resulting 4-bromo-2-nitrobenzoic acid is then subjected to a palladium-catalyzed cross-coupling reaction with morpholine.

-

Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to the target amino group, yielding this compound.

This proposed workflow is visualized in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-bromobenzoic acid (1 equivalent) to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture over crushed ice and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to yield 4-bromo-2-nitrobenzoic acid.

Step 2: Synthesis of 5-morpholino-2-nitrobenzoic acid

-

To an oven-dried flask, add 4-bromo-2-nitrobenzoic acid (1 equivalent), morpholine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-100°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 5-morpholino-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug design. The anthranilic acid core is a known privileged structure found in numerous bioactive compounds, while the morpholine ring is often incorporated to improve physicochemical properties such as solubility and metabolic stability.

A Versatile Scaffold for Library Synthesis

This compound serves as an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening. The carboxylic acid and amino group provide two orthogonal handles for chemical modification, allowing for the facile introduction of a wide range of substituents.

The general workflow for utilizing this scaffold in library synthesis is depicted below:

Caption: Diversification of the this compound scaffold.

Precursor to Bioactive Heterocycles

This compound is an ideal precursor for the synthesis of more complex heterocyclic systems, such as quinazolinones. Quinazolinones are a class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A general protocol for the synthesis of a quinazolinone library using a related 2-aminobenzoic acid derivative on solid-phase is available and can be adapted.[3]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive scaffold for the generation of diverse compound libraries. While detailed studies on its direct biological activity are limited, its potential as a precursor to pharmacologically relevant heterocycles is significant. The synthetic strategies and application workflows outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this and structurally related compounds in the pursuit of novel therapeutics.

References

-

This compound | CAS 153437-52-6. AMERICAN ELEMENTS®.

-

153437-52-6 this compound. AKSci.

-

This compound | CAS 153437-52-6. Chemical Synthesis.

-

This compound. AK Scientific, Inc.

-

Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. Benchchem.

-

This compound Safety Data Sheet. AK Scientific, Inc.

-

Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. BenchChem.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-morpholinobenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-morpholinobenzoic acid, a molecule of significant interest in pharmaceutical research and development. In the absence of extensive public data on its solubility profile, this document establishes a predictive framework based on its constituent chemical moieties—2-aminobenzoic acid and morpholine. We delve into the physicochemical properties that govern its solubility and present a theoretical assessment of its behavior in a range of organic solvents. The cornerstone of this guide is a set of detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data. This guide is intended for scientists and professionals in drug development, offering both a theoretical foundation and practical methodologies for understanding and manipulating the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening to formulation and in vivo efficacy.[1] Poor aqueous and organic solvent solubility can lead to a cascade of challenges, including inaccurate in vitro assay results, difficulties in formulation for preclinical and clinical studies, and ultimately, poor bioavailability.[2] this compound, with its unique combination of a hydrophilic morpholine ring and an ionizable aminobenzoic acid core, presents a complex but interesting case for solubility studies. Understanding its behavior in various organic solvents is paramount for processes such as synthesis, purification, and the preparation of stock solutions for high-throughput screening.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its fundamental physicochemical characteristics.

| Property | Value/Information | Source |

| CAS Number | 153437-52-6 | [3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [5] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White to brown solid | [4] |

| pKa (Predicted) | The molecule has both a basic amino group and an acidic carboxylic acid group. The pKa of the amino group is predicted to be similar to that of 2-aminobenzoic acid's amino group (pKa ~2.17), while the carboxylic acid pKa is expected to be around 4.85. | [6] |

| Structure | A benzoic acid core with an amino group at the 2-position and a morpholine ring at the 5-position. | [4] |

The structure of this compound is key to its solubility. The molecule possesses:

-

A Carboxylic Acid Group: Capable of acting as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt, which would significantly increase aqueous solubility.

-

An Amino Group: Can act as a hydrogen bond donor and can be protonated to form an ammonium salt, enhancing solubility in acidic aqueous solutions.

-

A Morpholine Ring: A cyclic ether and secondary amine, the morpholine moiety is generally considered polar and can participate in hydrogen bonding, which typically enhances water solubility.[1]

-

An Aromatic Ring: The benzene ring is hydrophobic and will contribute to solubility in less polar organic solvents.

The interplay of these functional groups dictates the molecule's overall polarity and its interactions with different solvents.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amino, and morpholine groups. Therefore, moderate to good solubility is expected. For comparison, 2-aminobenzoic acid is soluble in ethanol.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The high polarity of these solvents should facilitate the dissolution of the polar this compound. DMSO is a powerful solvent for many drug-like molecules.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of multiple polar functional groups, the solubility in nonpolar solvents is expected to be low. The hydrophobic benzene ring alone is unlikely to overcome the polarity of the rest of the molecule.

Comparative Solubility Data of Structurally Related Compounds

| Compound | Solvent | Solubility (g/L) | Temperature (°C) | Source |

| 2-Aminobenzoic Acid | Water | 3.5 | 20 | [8] |

| 3-Aminobenzoic Acid | Water | 5.9 | 15 | [9] |

| 4-Aminobenzoic Acid | Water | 4.7 | 20 | [10] |

| 4-Aminobenzoic Acid | Ethanol | 125 | 30 | [11] |

| 4-Aminobenzoic Acid | Diethyl Ether | 17 | 30 | [11] |

| N-Phenylmorpholine | Water | 3.46 | Not Specified | [12] |

Note: This data is for comparative purposes only. The addition of the morpholine group at the 5-position will undoubtedly alter the solubility profile of the aminobenzoic acid core. Experimental determination is essential for accurate solubility values.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of how readily a compound, typically dissolved in DMSO, precipitates when diluted into an aqueous buffer.[13] It is a crucial parameter in early drug discovery for identifying compounds with potential solubility liabilities.[14]

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a corresponding volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.

-

Detection of Precipitation:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

-

Filtration and Quantification: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS. The highest concentration that remains in solution is the kinetic solubility.[15]

-

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[16] It is considered the "true" solubility and is critical for late-stage drug development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[17]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Slurry: Add an excess amount of solid this compound to a series of vials containing the desired organic solvents. Ensure that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for 24 to 48 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a 0.45 µm syringe filter.

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the clear filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.[18][19]

-

The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the public literature, a robust predictive framework can be established based on its physicochemical properties and the behavior of structurally similar molecules. The presence of both polar (amino, carboxylic acid, morpholine) and nonpolar (aromatic ring) moieties suggests a nuanced solubility profile, with higher solubility expected in polar protic and aprotic solvents.

Ultimately, experimental determination is indispensable for obtaining accurate and reliable solubility data. The detailed protocols for kinetic and thermodynamic solubility assays provided in this guide offer a clear and validated pathway for researchers to generate this critical information. Such data is not only fundamental for the successful progression of this compound in the drug discovery and development pipeline but also contributes valuable knowledge to the broader scientific community.

References

-

Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-aminobenzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

PharmaGuru. (2026). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

-

European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

ACS Figshare. (2016). Solubility of 3‑Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). n-phenylmorpholine. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 153437-52-6 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. n-phenylmorpholine | CAS 92-53-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. improvedpharma.com [improvedpharma.com]

A Technical Guide to the 2-Amino-5-morpholinobenzoic Acid Scaffold for Library Synthesis

Abstract: The 2-amino-5-morpholinobenzoic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of targeted therapeutic agents. Its intrinsic structural features, including well-defined vectors for chemical diversification and the ability to engage in crucial hydrogen bonding interactions, make it an ideal starting point for library synthesis.[1] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, strategies for combinatorial library construction, key structure-activity relationship (SAR) insights, and proven applications in drug discovery, with a particular focus on kinase and phospholipase C inhibitors.[2][3]

The Strategic Value of the this compound Core

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire trajectory of a lead discovery program. The this compound scaffold offers a compelling combination of desirable attributes:

-

Proven Biological Relevance: Derivatives of this scaffold have demonstrated significant inhibitory activity against key enzyme families, including phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in cancer, and various protein kinases.[3][4] This established bioactivity provides a strong rationale for its use in developing new chemical entities.

-

Structural Rigidity and Defined Vectors: The central phenyl ring provides a rigid core that positions substituents in a predictable three-dimensional orientation. This is crucial for designing molecules with high affinity and selectivity for a target binding site.

-

Multiple Points for Diversification: The scaffold presents three primary, orthogonal points for chemical modification: the 2-amino group, the 1-carboxylic acid group, and the 5-position of the aromatic ring. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]

-

Favorable Physicochemical Properties: The morpholine moiety often imparts improved aqueous solubility and can act as a hydrogen bond acceptor, while the carboxylic acid and amino groups provide handles for modulating polarity and salt formation.

Logical Framework for Library Development

The development of a compound library from this scaffold follows a logical progression, starting with the synthesis of the core and expanding through systematic diversification.

Figure 2: Key diversification points on the scaffold.

Protocol 2: Parallel Amide Library Synthesis

This protocol outlines a representative parallel synthesis workflow in a 96-well plate format to generate an amide library from the core scaffold.

Objective: To generate a library of 96 unique amides for primary screening.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (1.0 eq) in DMF.

-

Prepare a stock solution of a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 3.0 eq) in DMF.

-

In a 96-well plate, dispense 88 unique primary/secondary amines (1.2 eq) as solutions in DMF, reserving 8 wells for controls.

-

-

Activation: Dispense the scaffold stock solution into each well of a new 96-well plate. Add the HATU/DIEA stock solution to each well and agitate at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Coupling: Transfer the activated scaffold mixture to the corresponding wells of the amine plate.

-

Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

-

Workup & Purification:

-

Quench the reactions by adding water to each well.

-

Perform solid-phase extraction (SPE) or preparative HPLC-MS to purify the products in a high-throughput manner.

-

-

Quality Control: Analyze each purified compound by LC-MS to confirm identity and purity. Prepare a final library plate with compounds at a standardized concentration (e.g., 10 mM in DMSO) for biological screening.

Applications and SAR Insights: PC-PLC Inhibitors

Research into inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC) has validated the utility of the this compound scaffold. [3]Systematic exploration of the pharmacophore has yielded critical structure-activity relationship (SAR) data. [4] A study involving 81 novel analogues confirmed that the optimal pharmacophore is a 2-morpholino-5-N-benzylamino benzoic acid derivative. [3]This work provided key insights into how modifications at different positions impact anti-proliferative activity.

Table of SAR Findings for PC-PLC Inhibitors

| Modification Point | Structural Change | Impact on Activity | Rationale / Insight |

| 1-Position | Carboxylic Acid vs. Hydroxamic Acid | Hydroxamic acids showed potent anti-proliferative activity. [3] | The hydroxamic acid moiety is a known zinc-binding group and may chelate to metal ions in the enzyme's active site. |

| 5-Position (N-benzyl bridge) | N-methylation | Benzylic N-methylated compounds were the most biologically active. [3][4] | Methylation may induce a conformational preference that is optimal for binding or block a metabolic liability. |

| 5-Position (N-benzyl ring) | Halogen substituents (Cl, Br) | Halogenation of the benzyl ring led to strong PC-PLCBC inhibitors. [3] | Halogens can modulate electronic properties and engage in specific halogen bonding interactions within the binding pocket. |

| Central Ring | Altering substitution pattern | The 2-morpholino-5-N-benzylamino pattern was confirmed as optimal. [3] | This specific arrangement correctly positions the key pharmacophoric elements for interaction with the enzyme. |

Data synthesized from references [3]and.[4]

These findings underscore the importance of systematic library synthesis. By creating a focused array of compounds, researchers can rapidly deconvolute the SAR and identify the key structural features that drive potency and efficacy. [6]

Conclusion and Future Directions

The this compound scaffold represents a powerful and validated platform for the construction of diverse chemical libraries. Its synthetic tractability, coupled with its proven success in yielding potent enzyme inhibitors, ensures its continued relevance in drug discovery. Future efforts will likely focus on exploring novel bioisosteric replacements for the morpholine and carboxylic acid moieties to further optimize ADME properties,[7][8] as well as applying advanced computational methods to guide the design of next-generation libraries with enhanced potency and selectivity. [9][10]

References

- MySkinRecipes. (n.d.). This compound.

-

Fray, M. J., et al. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry. [Link]

-

Hay, D. L., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

- Unknown. (n.d.).

- Unknown. (2025). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective. ACS Fall 2025.

-

Hay, D. L., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

-

Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. [Link]

- Kumar, et al. (2024). IJPSR, 15(9), 2629-2634.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

- Unknown. (2012).

-

Lam, K. S., et al. (n.d.). Combinatorial Chemistry in Drug Discovery. [Link]

-

Monge, S., et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

Appell, K. C., et al. (n.d.). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. [Link]

-

Kumar, B., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

-

Bon, R. S., & Waldmann, H. (2010). Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. [Link]

-

ResearchGate. (n.d.). Examples of carboxylic acid bioisosteres having different pK a. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Dankwardt, S. M., et al. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular Diversity. [Link]

-

ResearchGate. (2002). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]

-

ResearchGate. (2020). Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]

- 6. Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 8. Bioisosteres | TCI AMERICA [tcichemicals.com]

- 9. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]

- 10. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of 2-Amino-5-morpholinobenzoic Acid and its Congeners as a Versatile Scaffold for Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can be rationally decorated to yield potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the 2-amino-5-morpholinobenzoic acid scaffold and its close structural relatives. Initially identified as a promising framework for the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer cell signaling, the morpholine-containing heterocyclic core has demonstrated remarkable versatility. Through strategic scaffold hopping and structure-activity relationship (SAR) studies, related structures, such as the 4-morpholino-quinazolines, have emerged as potent inhibitors of critical protein kinases, including phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This whitepaper will detail the discovery trajectory, from the initial PC-PLC inhibitors to the evolution of the scaffold into a platform for kinase-targeted drug design. We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices, thereby presenting a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction: The Morpholine Moiety as a Privileged Structure in Enzyme Inhibition

The morpholine ring is a common motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its presence in a molecule can significantly influence conformation and intermolecular interactions with a biological target. The this compound scaffold, and more broadly, morpholine-substituted aromatic systems, represent a class of compounds that have shown significant potential as enzyme inhibitors. While initial investigations centered on their ability to inhibit PC-PLC, the structural and electronic features of this scaffold have proven adaptable for targeting the ATP-binding site of various protein kinases.